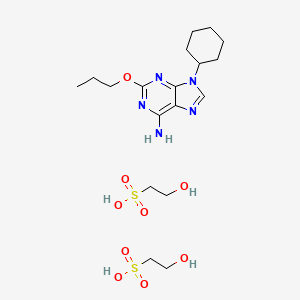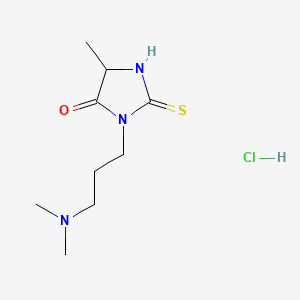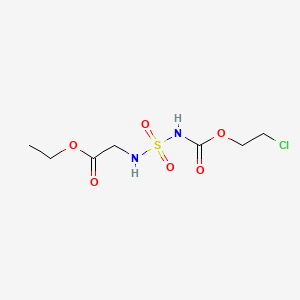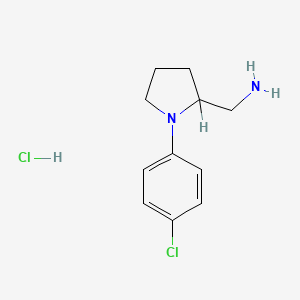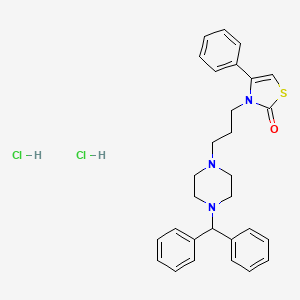
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with carboxylic acid esters and a hexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which is functionalized through a series of reactions:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized via cyclization reactions involving diene precursors.
Introduction of Carboxylic Acid Groups: Carboxylation reactions are used to introduce carboxylic acid groups at the desired positions on the cyclopentane ring.
Esterification: The carboxylic acids are then esterified using methanol and an acid catalyst to form the trimethyl ester.
Addition of the Hexyl Group: The hexyl group can be introduced through alkylation reactions, often using hexyl halides and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Applications De Recherche Scientifique
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The hexyl group may influence the compound’s hydrophobicity and its ability to interact with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3-Cyclopentanetricarboxylic acid, 4-oxo-, 1,1,3-triethyl ester: Similar structure but with ethyl esters instead of methyl esters.
1,1,3-Cyclopentanetricarboxylic acid, 5-methyl-4-oxo-, 1,1,3-trimethyl ester: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester is unique due to the presence of the hexyl group, which can significantly alter its physical and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
73545-13-8 |
|---|---|
Formule moléculaire |
C17H26O7 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
trimethyl (3S,5S)-5-hexyl-4-oxocyclopentane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C17H26O7/c1-5-6-7-8-9-12-13(18)11(14(19)22-2)10-17(12,15(20)23-3)16(21)24-4/h11-12H,5-10H2,1-4H3/t11-,12+/m0/s1 |
Clé InChI |
GJPJKGDSKASGLS-NWDGAFQWSA-N |
SMILES isomérique |
CCCCCC[C@@H]1C(=O)[C@H](CC1(C(=O)OC)C(=O)OC)C(=O)OC |
SMILES canonique |
CCCCCCC1C(=O)C(CC1(C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



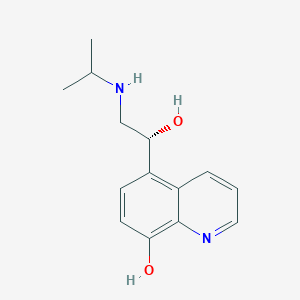
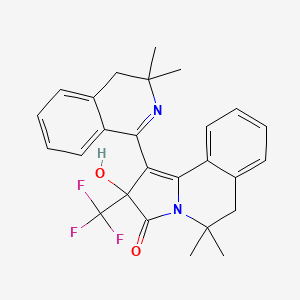

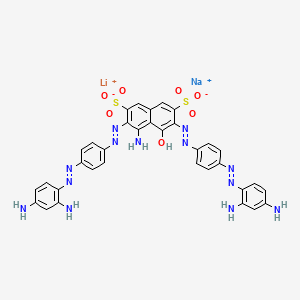

![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)

